Chondroitin Sulfate

Description

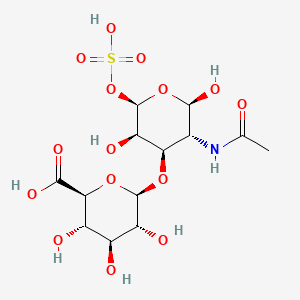

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO15S/c1-2(15)14-3-8(7(19)13(28-11(3)22)29-30(23,24)25)26-12-6(18)4(16)5(17)9(27-12)10(20)21/h3-9,11-13,16-19,22H,1H3,(H,14,15)(H,20,21)(H,23,24,25)/t3-,4+,5+,6-,7-,8-,9+,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKPYJOVDUMHGS-OSRGNVMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9007-28-7 (Parent) | |

| Record name | Chondroitin, hydrogen sulfate, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009082079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chondroitin 6-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025322467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601017238 | |

| Record name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Chondroitin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

9082-07-9, 25322-46-7, 24967-93-9, 9007-28-7, 39455-18-0 | |

| Record name | Chondroitin, hydrogen sulfate, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009082079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chondroitin 6-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025322467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chondroitin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chondroitin, hydrogen sulfate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chondroitin, hydrogen sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chondroitin, 6-(hydrogen sulfate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chondroitin, 4-(hydrogen sulfate), sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chondroitin, hydrogen sulfate, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

190-194ºC | |

| Record name | Chondroitin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Ii. Structural Architecture and Isomeric Complexity of Chondroitin Sulfate

Basic Disaccharide Repeating Unit: Glucuronic Acid and N-Acetylgalactosamine Linkages

The fundamental backbone of a chondroitin (B13769445) sulfate (B86663) chain is composed of repeating disaccharide units. researchgate.netnih.govresearchgate.net Each unit consists of D-glucuronic acid (GlcA) linked to N-acetyl-D-galactosamine (GalNAc). frontiersin.orgresearchgate.netmdpi.com These monosaccharides are connected through alternating β-(1-3) and β-(1-4) glycosidic bonds. researchgate.net Specifically, the structure is characterized by a [→4GlcAβ1→3GalNAcβ1→] linkage. frontiersin.org This repeating sequence can extend to form chains of over 100 individual sugar molecules. wikipedia.org The entire chain is typically attached to a core protein, forming a proteoglycan. researchgate.netwikipedia.org

Diversity in Sulfation Patterns and Positions

The complexity of chondroitin sulfate arises significantly from the variable sulfation of its disaccharide units. mdpi.comannualreviews.org Sulfate groups can be attached at different positions on the GlcA and GalNAc residues, leading to a wide variety of isomers with distinct biological activities. researchgate.netnih.gov This sulfation is a dynamic post-translational modification that can vary based on cell type, tissue, and developmental stage. annualreviews.orgnovapublishers.com

Monosulfated isomers are the most common forms of this compound found in terrestrial animals. mdpi.com The two primary monosulfated isomers are:

This compound A (CS-A): Sulfation occurs at the C4 position of the GalNAc residue. researchgate.netresearchgate.net It is a predominant isomer in adult tissues and is thought to replace CS-C after the critical period of developmental neuroplasticity. biorxiv.org

This compound C (CS-C): Sulfation is at the C6 position of the GalNAc residue. researchgate.netresearchgate.net While less abundant than CS-A in many adult tissues, it plays a significant role during development. biorxiv.orgnih.gov

Table 1: Common Monosulfated this compound Isomers

| Isomer | Sulfation Position on GalNAc |

|---|---|

| CS-A | C4 |

| CS-C | C6 |

Disulfated isomers, while less common in terrestrial animals, are more prevalent in marine species and exhibit unique biological properties. mdpi.com Key disulfated isomers include:

This compound D (CS-D): Characterized by sulfation at the C2 position of the GlcA and the C6 position of the GalNAc. researchgate.netresearchgate.netbiorxiv.org

This compound E (CS-E): Features sulfation at both the C4 and C6 positions of the GalNAc residue. researchgate.netresearchgate.netlka.lt

Table 2: Common Disulfated this compound Isomers

| Isomer | Sulfation Position on GlcA | Sulfation Position on GalNAc |

|---|---|---|

| CS-D | C2 | C6 |

| CS-E | C4, C6 |

In addition to mono- and disulfated forms, this compound can be even more heavily sulfated. researchgate.net Oversulfated this compound (OSCS) is a chemically modified form with a higher degree of sulfation than naturally occurs. plos.orgnih.gov Research has shown that OSCS can have four sulfate groups on the main disaccharide unit, at the C4 and C6 positions of GalNAc and the C2 and C3 positions of GlcA. nih.gov

Trisulfated disaccharides have also been identified, particularly in marine organisms. mdpi.comoup.com Examples include CS-M, CS-S, and CS-T. mdpi.com For instance, some fucosylated chondroitin sulfates isolated from sea cucumbers are composed of E-type disaccharide units (sulfated at C4 and C6 of GalNAc) with additional sulfated fucose branches. rsc.org

Disulfated this compound Isomers (e.g., CS-D, CS-E)

Epimerization and Hybrid Chains: this compound/Dermatan Sulfate Continuum

The structural diversity of this compound is further expanded by the epimerization of D-glucuronic acid (GlcA) to L-iduronic acid (IdoA) at the C5 position. wikipedia.orgreactome.org This conversion is catalyzed by enzymes called dermatan-sulfate epimerases (DSE and DSEL). reactome.org When a significant portion of GlcA residues are epimerized to IdoA, the polysaccharide is referred to as dermatan sulfate (DS), also known as this compound B. researchgate.netwikipedia.orgreactome.org

Often, this compound and dermatan sulfate structures coexist within the same polysaccharide chain, forming CS/DS hybrid chains. frontiersin.orgmdpi.comnih.gov These hybrid chains can have varying proportions of CS and DS disaccharide units, contributing to their structural and functional complexity. mdpi.comcapes.gov.br The formation of IdoA is often coupled with 4-O-sulfation of the adjacent GalNAc residue, a reaction catalyzed by dermatan 4-O-sulfotransferase (D4ST1), which helps to stabilize the IdoA configuration. nih.gov

This compound Proteoglycans (CSPGs)

This compound proteoglycans (CSPGs) are a major class of proteoglycans, which are complex macromolecules composed of a central "core protein" with one or more covalently attached glycosaminoglycan (GAG) chains. wikipedia.org Specifically, in CSPGs, the GAG chains are this compound. wikipedia.orgwikipedia.org These molecules are integral components of the extracellular matrix (ECM) and cell surfaces, playing crucial roles in a variety of biological processes, including tissue structure, cell adhesion, migration, and signaling. ontosight.ainih.govnih.gov

Core Protein Attachment via Linkage Tetrasaccharide Region

The covalent attachment of the this compound chain to the core protein is a critical step in the biosynthesis of CSPGs and occurs through a specific, conserved linkage region. ontosight.ai This linkage is a tetrasaccharide with the sequence D-glucuronyl-β1-3-D-galactosyl-β1-3-D-galactosyl-β1-4-D-xylosyl. ontosight.aifrontiersin.org

The process begins in the endoplasmic reticulum with the attachment of a xylose (Xyl) residue to the hydroxyl group of a specific serine (Ser) residue within the core protein. wikipedia.orgontosight.aiopenbiochemistryjournal.com This initial step is catalyzed by the enzyme xylosyltransferase. ontosight.ai Subsequently, in the Golgi apparatus, two galactose (Gal) residues and a glucuronic acid (GlcA) residue are sequentially added by specific glycosyltransferases to complete the tetrasaccharide bridge. ontosight.aifrontiersin.orgresearchgate.net This common linkage region, GlcA-Gal-Gal-Xyl-Ser, serves as the foundation for the polymerization of the repeating disaccharide units that form the this compound chain. frontiersin.orgsigmaaldrich.com The serine residue to which the GAG chain attaches is often found within the sequence -Ser-Gly-X-Gly-, though not all proteins with this sequence will have a GAG chain attached. wikipedia.org

The biosynthesis of this linkage region is a tightly regulated process, and modifications such as phosphorylation of the xylose residue and sulfation of the galactose residues can occur, potentially influencing the subsequent elongation and modification of the GAG chain. openbiochemistryjournal.comnih.govglycoforum.gr.jp

Structural Diversity of CSPG Core Proteins (e.g., Aggrecan, Versican, Neurocan)

The core proteins of CSPGs exhibit significant structural diversity, which in turn dictates their specific functions and tissue localizations. nih.govnih.gov These proteins are not merely scaffolds for the GAG chains but possess distinct domains that mediate interactions with other molecules in the extracellular matrix. nih.gov Some of the well-characterized CSPG core proteins belong to the lectican family, which includes aggrecan, versican, neurocan (B1175180), and brevican. nih.govfrontiersin.orgbmbreports.org

Aggrecan (CSPG1): As a major proteoglycan in cartilage, aggrecan is crucial for providing the tissue with its resistance to compression. wikipedia.orgwikipedia.org Its large core protein contains multiple domains, including an N-terminal domain that binds to hyaluronan, a central region for the attachment of numerous this compound and keratan (B14152107) sulfate chains, and a C-terminal lectin-like domain. nih.govglycoforum.gr.jp

Versican (CSPG2): Found in many soft tissues like blood vessels and skin, versican plays roles in cell adhesion, proliferation, and migration. wikipedia.orgwikipedia.org Its core protein also has a hyaluronan-binding domain at the N-terminus and a C-terminal domain with epidermal growth factor (EGF)-like and lectin-like motifs. nih.gov

Neurocan (CSPG3): Primarily expressed in the central nervous system (CNS), neurocan is involved in neural development and plasticity. wikipedia.orgnih.gov Its structure includes an N-terminal hyaluronan-binding domain and a C-terminal lectin-like domain, but its central GAG attachment region does not show homology with other lecticans. nih.gov

Other CSPGs with distinct core proteins include NG2 (CSPG4), CSPG5, and small leucine-rich proteoglycans (SLRPs) like decorin and biglycan. wikipedia.orgwikipedia.orgbioscientifica.com This diversity in core protein structure allows for a wide range of functions and interactions within the extracellular environment.

| Core Protein | Family | Primary Location | Key Structural Features |

| Aggrecan | Lectican | Cartilage | N-terminal hyaluronan-binding domain, extensive GAG attachment region, C-terminal lectin-like domain. nih.govglycoforum.gr.jp |

| Versican | Lectican | Soft tissues (e.g., blood vessels, skin) | N-terminal hyaluronan-binding domain, C-terminal EGF-like and lectin-like domains. wikipedia.orgnih.gov |

| Neurocan | Lectican | Central Nervous System | N-terminal hyaluronan-binding domain, unique central GAG attachment region, C-terminal lectin-like domain. nih.gov |

| Brevican | Lectican | Central Nervous System | Similar domain structure to other lecticans, often found in perineuronal nets. frontiersin.orgbmbreports.org |

| NG2 (CSPG4) | Transmembrane | - | Transmembrane domain, distinct from lecticans. nih.gov |

| Decorin | SLRP | Connective tissues | Small core protein with a single GAG chain, leucine-rich repeats. wikipedia.orgbioscientifica.com |

| Biglycan | SLRP | Connective tissues | Small core protein with two GAG chains, leucine-rich repeats. wikipedia.orgbioscientifica.com |

Iii. Biosynthesis and Post Translational Modification of Chondroitin Sulfate

Cellular and Subcellular Localization of Biosynthesis (Endoplasmic Reticulum and Golgi Apparatus)

The biosynthesis of chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs) is a spatially and temporally organized process that occurs across different subcellular compartments, primarily the endoplasmic reticulum (ER) and the Golgi apparatus. wikipathways.orgjst.go.jp The core protein of the proteoglycan is first synthesized in the rough endoplasmic reticulum (RER). wikipathways.orgnih.gov Following its synthesis, the core protein is translocated from the RER to the Golgi apparatus, where the majority of the glycosaminoglycan (GAG) chain synthesis occurs. wikipathways.org

The initiation of the CS chain, which involves the formation of a specific tetrasaccharide linkage region, begins in the ER exit sites or in an intermediate compartment between the ER and the Golgi. mdpi.com The process continues with the elongation and subsequent sulfation of the CS chain primarily within the medial and trans-Golgi cisternae. rupress.org Evidence suggests that the addition of the GAG chain is a late event in proteoglycan biosynthesis. rupress.org UDP-sugars, the donor substrates for the growing chain, are synthesized in the cytosol and then transported into the Golgi lumen by specific transporters. wikipathways.orgfrontiersin.org

Enzymology of Chondroitin Chain Initiation and Elongation

The assembly of the chondroitin sulfate chain is a highly regulated enzymatic cascade involving various glycosyltransferases. This process can be divided into two main phases: the assembly of a common linkage region and the polymerization of the repeating disaccharide units.

The synthesis of both this compound and heparan sulfate chains starts from a common tetrasaccharide linkage region covalently attached to a specific serine residue on the core protein. caldic.comphysiology.org This linkage region has the structure GlcAβ1–3Galβ1–3Galβ1–4Xylβ1-O-Ser. frontiersin.org The assembly is a stepwise process catalyzed by a series of specific glycosyltransferases: jst.go.jpcaldic.com

Xylosyltransferases (XylT): The process is initiated by the transfer of a xylose residue from UDP-xylose to a serine residue of the core protein. This reaction is catalyzed by xylosyltransferase-I or -II (encoded by XYLT1 and XYLT2). frontiersin.orgphysiology.orgfrontiersin.org

Galactosyltransferases (GalT): Two galactose residues are then sequentially added. The first is added by β-1,4-galactosyltransferase 7 (B4GALT7), and the second by β-1,3-galactosyltransferase 6 (B3GALT6). physiology.orgfrontiersin.orgresearchgate.net

Glucuronyltransferase (GlcAT-I): The linkage region is completed by the addition of a glucuronic acid residue by β-1,3-glucuronyltransferase 3 (B3GAT3). caldic.comphysiology.org

The phosphorylation of the xylose residue and sulfation of the galactose residues within this linkage region can occur, and these modifications have been shown to influence the subsequent GAG chain synthesis. uni.lunih.gov

Table 1: Glycosyltransferases in Linkage Region Assembly

Following the formation of the linkage region, the polymerization of the chondroitin backbone begins. This involves the alternating addition of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) to form the repeating disaccharide unit [-4GlcAβ1-3GalNAcβ1-]n. frontiersin.org

The initiation of the chondroitin chain is a critical step, triggered by the transfer of the first GalNAc residue to the terminal GlcA of the linkage region by this compound N-acetylgalactosaminyltransferase-1 (CSGalNAcT-1). caldic.comuni.lu The subsequent elongation is carried out by enzymes with dual glycosyltransferase activities, namely GlcA transferase-II (GlcAT-II) and GalNAc transferase-II (GalNAcT-II). caldic.com

Several enzymes, including Chondroitin Synthase-1 (CHSY1), Chondroitin Synthase-2, Chondroitin Synthase-3, and Chondroitin Polymerizing Factor (CHPF), possess these dual transferase activities. caldic.comfrontiersin.org It is understood that the co-expression of these enzymes is necessary for efficient chondroitin polymerization. caldic.com

Glycosyltransferases Involved in Linkage Region Assembly

Sulfation Mechanisms and Specificity

Sulfation is a crucial post-translational modification that occurs during or after the polymerization of the chondroitin chain in the Golgi apparatus. wikipathways.org This process adds sulfate groups to specific positions on the GalNAc and GlcA residues, creating immense structural diversity and influencing the biological functions of the resulting this compound. frontiersin.orgasm.org

The universal sulfate donor for all sulfation reactions in eukaryotes is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.govfrontiersin.org PAPS is synthesized in the cytosol by a bifunctional enzyme known as PAPS synthase (PAPSS), which has both ATP sulfurylase and APS kinase activities. nih.govuniprot.orgfrontiersin.org The synthesis of PAPS can be a rate-limiting step for sulfation processes. nih.gov Once synthesized, PAPS is transported from the cytoplasm into the lumen of the Golgi apparatus by a specific PAPS transporter. wikipathways.orgoup.com Inside the Golgi, sulfotransferases catalyze the transfer of the sulfate group from PAPS to the growing GAG chain. wikipathways.org

A family of chondroitin sulfotransferases (CHSTs) is responsible for the specific sulfation patterns observed in this compound. These enzymes exhibit distinct specificities for the position of sulfation on the GalNAc residue.

Chondroitin 4-O-Sulfotransferases (C4STs): These enzymes transfer sulfate to the 4-O-position of GalNAc residues. This family includes CHST-11 (C4ST-1), CHST-12 (C4ST-2), and CHST-13 (C4ST-3). biochemia-medica.comacgg.asiaresearchgate.netnih.govgenecards.org CHST-11 preferentially sulfates GalNAc residues that are adjacent to GlcA. biologists.comuniprot.org

Chondroitin 6-O-Sulfotransferases (C6STs): These enzymes, such as C6ST-1, catalyze the transfer of sulfate to the 6-O-position of GalNAc residues. caldic.com

GalNAc 4-sulfate 6-O-sulfotransferase (GalNAc4S-6OST): This enzyme, encoded by the CHST15 gene, is responsible for creating disulfated E-type units [GlcA-GalNAc(4,6-SO4)]. frontiersin.orgbiochemia-medica.com It transfers a sulfate group to the C-6 position of a pre-existing 4-O-sulfated GalNAc residue. frontiersin.orgresearchgate.netnih.gov

The specific expression and localization of these sulfotransferases within the Golgi compartments dictate the final sulfation pattern of the this compound chain, which is critical for its interaction with various proteins and its physiological roles. biologists.com

Table 2: Key Chondroitin Sulfotransferases and their Specificity

Regulation of Sulfation Patterns by Coordinated Enzyme Activity

The structural and functional diversity of this compound (CS) is largely determined by its sulfation pattern, a process meticulously controlled by the coordinated action of various sulfotransferases. frontiersin.orgontosight.ai These enzymes catalyze the transfer of a sulfate group from a universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to specific positions on the N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) residues of the growing polysaccharide chain. frontiersin.orgnih.govopenbiochemistryjournal.com This modification occurs within the Golgi apparatus, either concurrently with or subsequent to chain elongation. frontiersin.orgnih.gov

The generation of specific sulfation motifs is not random but follows a regulated sequence, often involving the interplay of multiple enzymes. For example, the creation of a di-sulfated E-unit, [GlcA-GalNAc(4,6-O-disulfate)], involves the sequential action of chondroitin 4-O-sulfotransferase (C4ST) followed by N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST). researchgate.netane.pl Similarly, the formation of the D-unit, [GlcA(2-O-sulfate)–GalNAc(6-O-sulfate)], requires the activity of both uronyl 2-O-sulfotransferase (UST) and chondroitin 6-O-sulfotransferase (C6ST). frontiersin.org

| Enzyme | Gene(s) | Function |

|---|---|---|

| Chondroitin 4-O-sulfotransferase (C4ST) | CHST11, CHST12, CHST13 | Transfers sulfate to the C-4 position of GalNAc residues. frontiersin.org |

| Chondroitin 6-O-sulfotransferase (C6ST) | CHST3 | Transfers sulfate to the C-6 position of GalNAc residues. frontiersin.org |

| Uronyl 2-O-sulfotransferase (UST) | UST | Transfers sulfate to the C-2 position of GlcA/IdoA residues. frontiersin.org |

| N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) | CHST15 | Transfers sulfate to the C-6 position of a 4-O-sulfated GalNAc residue, creating di-sulfated units. frontiersin.org |

| Dermatan 4-O-sulfotransferase (D4ST) | CHST14 | Transfers sulfate to the C-4 position of GalNAc residues within dermatan sulfate. nih.gov |

Epimerization Processes in Dermatan Sulfate Formation (GlcA to IdoA Conversion)

Dermatan sulfate (DS) is a stereoisomer of this compound, distinguished by the enzymatic conversion of D-glucuronic acid (GlcA) residues into their C-5 epimer, L-iduronic acid (IdoA). caldic.comscite.ai This transformation is a critical post-polymerization modification that occurs within the chondroitin backbone and is essential for the unique biological functions of DS. scite.ainih.gov

The epimerization reaction is catalyzed by two distinct but homologous enzymes: dermatan sulfate epimerase 1 (DS-epi1) and dermatan sulfate epimerase 2 (DS-epi2), encoded by the DSE and DSEL genes, respectively. nih.govmdpi.com These enzymes act on the growing polysaccharide chain, but they exhibit different product specificities. nih.govmdpi.com

DS-epi1 is primarily responsible for generating long, contiguous blocks of IdoA residues, a hallmark of many functional DS domains. nih.govmdpi.com

DS-epi2 has a broader activity, capable of forming not only IdoA blocks but also hybrid structures where IdoA and GlcA residues are interspersed. nih.govmdpi.com

The process of epimerization is intricately linked with sulfation. Epimerization generally precedes O-sulfation, as the epimerases are inactive on sulfated sugar residues. nih.govcazypedia.org However, a synergistic relationship exists; the presence of sulfotransferases, particularly dermatan 4-O-sulfotransferase 1 (D4ST1), promotes the formation of IdoA. researchgate.netcazypedia.org D4ST1 and DS-epi1 are co-localized in the Golgi, facilitating this coordinated action. researchgate.net The newly formed IdoA residues become preferred substrates for certain sulfotransferases, such as the enzyme that adds a sulfate group to the 2-O position, leading to characteristic DS structures like the iB disaccharide unit (IdoA-2-SO₄-GalNAc-4-SO₄). sigmaaldrich.com This interplay between epimerization and sulfation greatly expands the structural diversity and biological potential of the final molecule. sigmaaldrich.com

| Enzyme | Gene | Primary Function in DS Formation |

|---|---|---|

| Dermatan sulfate epimerase 1 (DS-epi1) | DSE | Catalyzes the formation of long blocks of IdoA residues. nih.govmdpi.com |

| Dermatan sulfate epimerase 2 (DS-epi2) | DSEL | Forms both IdoA blocks and hybrid IdoA/GlcA structures. nih.govmdpi.com |

Regulation of this compound Biosynthesis at the Gene and Protein Levels

The synthesis of this compound is a highly regulated process, controlled at multiple levels to ensure precise structural outcomes tailored to specific biological contexts. This regulation occurs at the level of gene transcription, post-translational modification of enzymes, and the availability of essential substrates. ujms.net

Gene-Level Regulation: The expression of genes encoding the biosynthetic enzymes—including glycosyltransferases, sulfotransferases, and epimerases—is under tight transcriptional control. caldic.com This expression is often cell-type specific and varies spatio-temporally during development and in response to physiological cues. caldic.com For example, growth factors such as transforming growth factor-beta (TGF-β) can upregulate the expression of genes involved in CS/DS biosynthesis, leading to increased production of proteoglycans with altered sulfation profiles. sigmaaldrich.com In models of tissue injury and regeneration, specific biosynthetic genes like Chpf (encoding Chondroitin Polymerizing Factor) are transcriptionally induced, suggesting a mechanism for remodeling the extracellular matrix during repair. plos.org

Protein-Level Regulation: Post-translational modifications (PTMs) provide a dynamic layer of control over enzyme activity. mdpi.com

Phosphorylation: The initiation of chain synthesis is regulated by phosphorylation. The enzyme FAM20B phosphorylates a xylose residue in the core protein's linkage region, a step that enhances the subsequent addition of sugars and the efficient elongation of the CS chain. caldic.com The enzymes themselves may also be regulated by phosphorylation, affecting their catalytic activity. frontiersin.orgplos.org

Enzyme Complex Formation: CS chain polymerization is not the result of a single enzyme but rather a complex of multiple enzymes. Chondroitin Synthase (ChSy) and Chondroitin Polymerizing Factor (ChPF) form a functional complex that is essential for the elongation of the repeating disaccharide backbone. frontiersin.orgjst.go.jp The composition of these enzyme complexes can influence the length of the resulting CS chains. openbiochemistryjournal.com

Substrate Availability: The entire biosynthetic pathway is dependent on the availability of UDP-sugar precursors and the universal sulfate donor, PAPS. ujms.net The cellular levels of these substrates can therefore act as a rate-limiting factor for CS production.

Other PTMs: Glycosylation and acetylation are other potential PTMs that can regulate the activity, stability, and localization of biosynthetic and degradative enzymes. mdpi.comfrontiersin.org

Genetic Models for Investigating Biosynthetic Pathways (e.g., Enzyme-Deficient Models)

The study of genetic models, particularly mice with targeted deletions of specific biosynthetic enzyme genes (knockout models), has been indispensable for elucidating the in vivo functions of this compound and its various modified forms. frontiersin.orgnih.govnih.gov These models have provided direct evidence for the roles of individual enzymes and the consequences of their absence.

Models of Polymerization Deficiency: Mice lacking Chsy1 (Chondroitin synthase 1) are viable but exhibit significant skeletal abnormalities, including chondrodysplasia, delayed bone formation, and reduced bone density, highlighting the role of CS in skeletal development. frontiersin.orgnih.gov

Models of Sulfation Deficiency: Knockout of Chst11 (encoding C4ST-1) results in a severe reduction of 4-O-sulfated CS and leads to lethal chondrodysplasia, underscoring the importance of this specific sulfation pattern. frontiersin.org Similarly, Chst3 (C6ST-1)-deficient mice show a loss of 6-O-sulfated structures. frontiersin.org

Models of Epimerization Deficiency: Mice deficient in Dse (DS-epi1) have a reduced content of iduronic acid, which leads to defects such as spina bifida and altered collagen fibril organization in the skin. nih.govnih.gov This directly links the epimerization process to the structural integrity of tissues.

Models in Other Organisms: Simpler genetic models have also been instrumental. In Caenorhabditis elegans, which synthesizes a non-sulfated form of chondroitin, mutations in the ChSy gene (sqv-5) disrupt vulva formation. caldic.comjst.go.jp In Drosophila melanogaster, mutants for Chsy and Chpf have been used to demonstrate the role of CS in controlling intestinal stem cell proliferation and tissue regeneration. plos.org More recently, CRISPR/Cas9 technology in zebrafish has been used to create double mutants, overcoming genetic redundancy and revealing essential roles for CS/DS glycosyltransferases in craniofacial development. plos.org

These enzyme-deficient models have been crucial for linking specific enzymatic steps in the CS/DS biosynthetic pathway to distinct developmental processes and disease pathologies, such as musculocontractural Ehlers-Danlos syndrome, which is caused by defects in CHST14 or DSE. nih.govglycoforum.gr.jp

| Deficient Enzyme (Gene) | Model Organism | Key Phenotype(s) |

|---|---|---|

| Chondroitin synthase 1 (Chsy1) | Mouse | Chondrodysplasia, delayed endochondral ossification, reduced bone density. frontiersin.orgnih.gov |

| Chondroitin 4-O-sulfotransferase 1 (Chst11) | Mouse | Severe chondrodysplasia, >90% reduction in 4-O-sulfation. frontiersin.org |

| Dermatan sulfate epimerase 1 (Dse) | Mouse | Reduced iduronic acid content, thicker collagen fibrils in skin, spina bifida. nih.govnih.gov |

| Glucuronyltransferase I (B3gat3) | Mouse | Embryonic lethality due to cytokinetic failure, demonstrating the essential role of the linkage region. caldic.com |

| Chondroitin synthase (sqv-5) | C. elegans | Defective vulva formation. caldic.comjst.go.jp |

| CS Glycosyltransferases (e.g., chsy1, csgalnact2) | Zebrafish | Craniofacial malformations (observed in double mutants). plos.org |

Iv. Catabolism and Enzymatic Degradation of Chondroitin Sulfate

Chondroitin (B13769445) Sulfate-Degrading Enzymes

The enzymes responsible for the degradation of chondroitin sulfate (B86663) are broadly categorized into lyases, hydrolases, and sulfatases, each with specific roles in cleaving the polysaccharide chain and removing sulfate groups.

Chondroitin lyases, also known as chondroitinases, are primarily found in microorganisms and cleave the β-1,4-glycosidic linkages between N-acetylgalactosamine (GalNAc) and uronic acid residues (D-glucuronic acid or L-iduronic acid) through a β-elimination reaction. nih.govnih.gov This reaction results in the formation of an unsaturated double bond between C-4 and C-5 of the uronic acid at the non-reducing end of the resulting oligosaccharide. nih.govelifesciences.org These enzymes are classified based on their substrate specificity.

Chondroitinase ABC (CSase ABC) : Possesses broad substrate specificity, degrading chondroitin sulfate A (CSA), this compound C (CSC), and dermatan sulfate (DS, also known as this compound B). mdpi.comresearchgate.net It can act on glycosidic bonds involving both D-glucuronic acid (GlcA) and its epimer, L-iduronic acid (IdoA). mdpi.compdbj.orgoup.comnih.gov CSase ABC from Proteus vulgaris is a well-studied example. nih.govresearchgate.net It can exhibit both endolytic and exolytic activity, breaking down the polysaccharide into unsaturated disaccharides and tetrasaccharides. mdpi.comacs.org

Chondroitinase AC (CSase AC) : Specifically cleaves the glycosidic linkages adjacent to D-glucuronic acid residues, making it active against CSA and CSC, but not DS. mdpi.comresearchgate.net It is sensitive to the epimerization of GlcA to IdoA. researchgate.net

Chondroitinase B (CSase B) : Exhibits specificity for the glycosidic linkages adjacent to L-iduronic acid residues, and therefore, its primary substrate is dermatan sulfate. mdpi.comresearchgate.netmdpi.com

Table 1: Substrate Specificity of Chondroitin Lyases

| Enzyme | Abbreviation | Source Organism (Example) | Substrates Cleaved | Primary Products |

|---|---|---|---|---|

| Chondroitinase ABC | CSase ABC | Proteus vulgaris | This compound A (CSA), this compound C (CSC), Dermatan Sulfate (DS) | Unsaturated disaccharides and tetrasaccharides |

| Chondroitinase AC | CSase AC | Arthrobacter aurescens | This compound A (CSA), this compound C (CSC), Hyaluronic Acid | Unsaturated oligosaccharides |

| Chondroitinase B | CSase B | Flavobacterium heparinum | Dermatan Sulfate (DS) | Unsaturated oligosaccharides |

In contrast to the microbial lyases, mammalian degradation of this compound primarily involves glycoside hydrolases. mdpi.comfrontiersin.org These enzymes cleave the glycosidic bonds through a hydrolysis mechanism, utilizing a water molecule to break the C1-O bond and produce saturated oligosaccharide products. mdpi.com

Hyaluronidases : In mammals, enzymes known as hyaluronidases (EC 3.2.1.35) are the main hydrolases that degrade this compound chains. frontiersin.org Despite their name, some hyaluronidases, like HYAL1 and PH-20, can degrade both hyaluronic acid and this compound. frontiersin.orgfrontiersin.org Hyaluronidase 4 (HYAL4) is a unique hydrolase that specifically acts on this compound and not hyaluronic acid. glycoforum.gr.jpmdpi.comfrontiersin.org These enzymes typically function at an acidic pH within lysosomes. frontiersin.org They act as endo-β-N-acetylhexosaminidases, cleaving the β-1,4-glycosidic bond between GalNAc and GlcA residues. frontiersin.orgmdpi.com

The complete degradation of this compound requires the removal of sulfate groups, a process catalyzed by sulfatases. These enzymes hydrolyze sulfate ester bonds at specific positions on the sugar residues. nih.govimrpress.com

N-acetylgalactosamine-4-O-sulfatase (Arylsulfatase B, ARSB) : This lysosomal enzyme removes the sulfate group from the C-4 position of GalNAc residues. nih.govimrpress.com

N-acetylgalactosamine-6-O-sulfatase (GALNS) : This enzyme specifically hydrolyzes the sulfate group at the C-6 position of GalNAc residues. nih.govimrpress.com

Hexuronate-2-O-sulfatase : This sulfatase removes the sulfate group from the C-2 position of uronic acid residues. nih.gov

Sulfatases can be further classified as exo-sulfatases, which act on the terminal ends of oligosaccharide chains, or endo-sulfatases, which can remove sulfate groups from within the polysaccharide chain. researchgate.netfrontiersin.org

Glycoside Hydrolases Affecting this compound

Mechanisms of Glycosidic Bond Cleavage (β-Elimination)

Bacterial chondroitin lyases employ a β-elimination mechanism to cleave the glycosidic bond. elifesciences.orgmdpi.com This process is initiated by the abstraction of a proton from the C-5 position of the uronic acid residue by a catalytic base in the enzyme's active site (e.g., a histidine residue). mdpi.compdbj.org This leads to the formation of a double bond between C-4 and C-5 of the uronic acid and the subsequent elimination of the 4-O-glycosidic bond. mdpi.com An acidic residue (e.g., tyrosine) then donates a proton to the oxygen of the leaving group, resulting in the release of an unsaturated oligosaccharide product. mdpi.comnih.gov This unsaturated product has a characteristic UV absorbance at 232 nm, which is often used to monitor enzyme activity. frontiersin.org

Degradation Pathways in Biological Systems (e.g., Mammalian, Microbial)

The degradation pathways of this compound differ significantly between mammals and microbes.

Mammalian Degradation : In mammals, the catabolism of this compound proteoglycans occurs primarily within the lysosomes. flybase.org The process begins with the endolytic cleavage of the this compound chains into smaller oligosaccharides by hyaluronidases such as HYAL1. glycoforum.gr.jp These fragments are then sequentially broken down from their non-reducing ends by the concerted action of various exo-type glycosidases and sulfatases. glycoforum.gr.jpflybase.org For instance, β-glucuronidase will act on a terminal non-sulfated glucuronic acid residue. If the terminal residue is a sulfated GalNAc, the corresponding sulfatase must first remove the sulfate group before β-N-acetylhexosaminidase can cleave the sugar. glycoforum.gr.jp

Microbial Degradation : Many bacteria, particularly those in the soil and the gut microbiome, can utilize this compound as a nutrient source. nih.govbiorxiv.org The bacterial degradation pathway starts with the extracellular or periplasmic breakdown of the polymer into oligosaccharides, primarily disaccharides, by chondroitin lyases. nih.gov These smaller fragments are then transported into the cell where sulfatases remove the sulfate groups. nih.gov The resulting unsulfated disaccharides are then further metabolized. nih.gov

Generation of Defined Oligosaccharides and Disaccharides through Enzymatic Depolymerization

The specific action of chondroitin-degrading enzymes allows for the controlled depolymerization of this compound chains to produce oligosaccharides and disaccharides of defined sizes and structures. frontiersin.orgfrontiersin.orgnih.gov This enzymatic approach is a powerful tool for both structural analysis and the generation of biologically active fragments. frontiersin.orgacs.org

By carefully selecting the enzyme (e.g., CSase ABC, AC, or B) and controlling the reaction conditions, it is possible to generate specific libraries of oligosaccharides. frontiersin.orgnih.gov For example, an engineered chondroitinase ABC has been used to produce chondroitin disaccharides, tetrasaccharides, hexasaccharides, octasaccharides, and decasaccharides with high conversion rates. frontiersin.orgnih.gov These defined oligosaccharides are invaluable for studying the structure-function relationships of this compound in various biological processes. frontiersin.orgnih.gov The enzymatic generation of these fragments is often followed by chromatographic separation techniques to isolate pure, structurally defined molecules. frontiersin.org

V. Biological Functions of Chondroitin Sulfate at the Molecular and Cellular Level

Roles in Extracellular Matrix Assembly and Tissue Organization

The structural integrity and organization of connective tissues are heavily reliant on the unique properties of chondroitin (B13769445) sulfate (B86663) proteoglycans.

Chondroitin sulfate is a fundamental component for the biomechanical properties of various tissues, most notably articular cartilage. nih.gov Its structure, characterized by negatively charged sulfate and carboxyl groups, allows it to attract and retain a significant amount of water. patsnap.comtitanbiotechltd.com This hydration is crucial for the gel-like consistency of cartilage, enabling it to function as a shock absorber and withstand compressive forces within the joints. patsnap.comtitanbiotechltd.com The high concentration of CS within large proteoglycans like aggrecan is directly responsible for the resistance and elasticity of cartilage. nih.govsolabia.com By maintaining the cartilage's structural integrity and resilience, this compound is essential for smooth and pain-free joint movement. titanbiotechltd.com Studies on engineered hydrogels have demonstrated that the inclusion of this compound improves the mechanical properties of the hydrogel, making it more capable of bearing mechanical loads, which underscores its intrinsic role in tissue mechanics. nih.govresearchgate.net

| Tissue/Material | Contribution of this compound | Supporting Evidence |

| Articular Cartilage | Provides resistance to compression and elasticity by attracting and retaining water. patsnap.comnih.govtitanbiotechltd.com | High concentration in aggrecan creates osmotic pressure essential for load-bearing. patsnap.comnih.gov |

| Gelatin Methacrylate (GelMA) Hydrogel | Improves mechanical properties and load-bearing capacity. nih.gov | Addition of CS to GelMA hydrogels enhanced their ability to withstand mechanical stress in studies for cartilage regeneration. nih.govresearchgate.net |

| Chitosan (B1678972) Hydrogels | Influences mechanical strength; higher concentrations can reduce stiffness while improving biocompatibility. etsmtl.ca | The addition of CS to chitosan hydrogels resulted in a dose-dependent effect on the final mechanical strength. etsmtl.ca |

This compound actively participates in the organization of the ECM through its interactions with fibrillary proteins, primarily collagen. tandfonline.comnih.gov This interaction, which is largely electrostatic, is significant under physiological conditions and influences the stability and assembly of collagen fibrils. nih.gov Studies using circular dichroism spectroscopy have shown that the interaction between chondroitin-6-sulfate and soluble collagen increases the thermal stability of the collagen triple helix. tandfonline.comtandfonline.com The melting temperature of calf skin collagen was observed to increase from 38°C to 46°C in the presence of chondroitin-6-sulfate, indicating a stabilizing effect. tandfonline.comtandfonline.com

The type of this compound and collagen can influence the nature of these interactions. For instance, fibrils of collagen type II have been shown to bind a higher mass of this compound B (dermatan sulfate) and C than collagen type I fibrils. researchgate.net Furthermore, different CS preparations can affect the morphology of collagen fibrils, with some causing them to become thinner. researchgate.net this compound proteoglycans have also been identified as components of microfibrils, where they associate with fibrillin and contribute to their assembly, highlighting a broader role in the organization of elastic tissues. nih.gov There is also evidence of interactions with glial fibrillary acidic protein (GFAP), particularly in the context of central nervous system injury. frontiersin.orgresearchgate.net

| Interacting Protein | Nature of Interaction with this compound | Functional Consequence |

| Collagen (Types I & II) | Electrostatic binding that is dependent on pH and ionic strength. nih.gov CS-A, B, and C preparations can alter fibril morphology. researchgate.net | Increases thermal stability of the collagen triple helix. tandfonline.comtandfonline.com Influences the extent of collagen incorporation into fibrils. researchgate.net |

| Fibrillin | Association of this compound proteoglycans with fibrillin monomers and microfibrils. nih.gov | Contributes to microfibril assembly and integrity. nih.gov |

| Glial Fibrillary Acidic Protein (GFAP) | Increased immunoreactivity of this compound is detected alongside GFAP around injury sites in the spinal cord. researchgate.net | Implicated in the glial scar response following CNS injury. frontiersin.org |

A key feature of tissue organization, particularly in cartilage, is the formation of massive supramolecular aggregates. This compound, as part of proteoglycans like aggrecan, plays a central role in this process through its non-covalent association with hyaluronan (also known as hyaluronic acid). patsnap.com These large proteoglycan aggregates are critical for immobilizing the proteoglycans within the ECM and are fundamental to the load-bearing properties of cartilage. patsnap.com The interaction between CS-containing proteoglycans and hyaluronan creates a highly organized, water-retaining matrix. patsnap.comf1000research.com

Beyond this well-established interaction in cartilage, this compound can participate in the formation of other supramolecular assemblies. For example, hydrophobically-modified this compound can self-assemble with α-cyclodextrin to form hexagonal-shaped nanoassemblies. nih.gov Similarly, this compound can be a component of self-assembling peptide scaffolds and can form supramolecular gels in the presence of other polymers, demonstrating its versatility in creating organized biological structures. scepscor.orgacs.org

Interactions with Collagen and Other Fibrillary Proteins

Molecular Recognition and Binding Interactions

The sulfation patterns of this compound chains create specific binding sites for a variety of signaling proteins, thereby regulating their availability and activity. frontiersin.orgresearchgate.net This function is crucial for controlling numerous physiological and pathological processes. frontiersin.orgnih.gov

This compound chains interact with a range of growth factors, modulating their signaling pathways. frontiersin.orgnih.gov The specificity of these interactions is often determined by the sulfation pattern of the CS chain. frontiersin.org

Fibroblast Growth Factor-2 (FGF-2): The binding of CS to FGF-2 is complex and dependent on the specific sulfation pattern. nih.gov Surface plasmon resonance (SPR) studies have revealed that various CS derivatives bind to FGF-2, with affinities ranging from the micromolar to the nanomolar scale. mdpi.comnih.gov The interaction often follows a two-step model, starting with the formation of a weak complex that matures into a tight binding. nih.govmdpi.com The surface charge of the CS 3D-structure, which is modulated by the specific distribution of sulfate groups, plays a key role in this binding. nih.govmdpi.com For instance, the presence of 2-O-sulfated units appears to be particularly relevant for this interaction. mdpi.com

Midkine (B1177420): Midkine, a heparin-binding growth factor involved in neurogenesis and tumorigenesis, binds strongly to this compound, particularly to oversulfated structures like this compound E (CS-E). glycoforum.gr.jpoup.comcsic.es The interaction with CS is essential for midkine's biological activity. csic.es Midkine binds to the this compound portion of receptor-type protein tyrosine phosphatase ζ (PTPζ) with high affinity, which is crucial for midkine-dependent cell migration. glycoforum.gr.jpoup.com It also binds to the CS chains of the proteoglycan PG-M/versican. nih.gov Research indicates that a cluster of E units (containing 4,6-disulfated GalNAc) is required for strong binding to midkine. glycoforum.gr.jpoup.com

| Growth Factor | Key Interacting CS Type | Binding Affinity (Kd) | Research Finding |

| FGF-2 | Various sulfated CS, particularly 2-O-sulfated | ~1.31 µM to 130 µM (initial weak binding); ~1.8 nM to 3.88 µM (tight binding) mdpi.com | Binding is modulated by the 3D-structure's surface charge, determined by sulfation patterns. nih.govmdpi.com |

| Midkine | This compound E (CS-E) and other oversulfated CS | High affinity (e.g., 1.0 nM for PG-M/versican) nih.gov | Binds to CS on PTPζ and PG-M/versican; a dense cluster of E units is required for strong binding. glycoforum.gr.jpoup.comnih.gov |

This compound proteoglycans are significant binding partners for cytokines and chemokines, molecules that mediate inflammatory and immune responses. nih.govnih.gov By binding these signaling molecules, CSPGs can localize them, create gradients, and modulate their activity. nih.govatsjournals.org

The interaction is highly dependent on the structure of both the CS chain and the chemokine. nih.gov For example, oversulfated this compound has been shown to bind strongly to chemokines like stromal cell-derived factor-1 (SDF-1) and can inhibit its signaling. nih.gov Similarly, this compound E can bind to certain chemokines. glycoforum.gr.jp In the context of lung tissue, IL-8 binds to both heparan sulfate and this compound, and this interaction is crucial for establishing a tissue-bound chemokine gradient. atsjournals.org Molecular dynamics simulations studying the interaction between different sulfated CS variants and the chemokine CXCL8 (IL-8) have shown that the degree of sulfation favors the complexation process. acs.orgacs.org On neutrophils, a specific this compound proteoglycan acts as a receptor for the chemokine Platelet Factor 4 (PF-4). aai.org

Functionally, these interactions can have anti-inflammatory effects. This compound has been shown to reduce the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by inhibiting the translocation of the transcription factor NF-κB. zpd.dkbmj.com

| Cytokine/Chemokine | Nature of Interaction with this compound | Functional Consequence |

| Interleukin-8 (IL-8 / CXCL8) | Binds to CS in lung tissue; degree of sulfation influences binding affinity. atsjournals.orgacs.org | Creates stable tissue-bound chemokine gradients. atsjournals.org |

| Stromal Cell-Derived Factor-1 (SDF-1) | Strong binding by oversulfated this compound. nih.gov | Inhibition of SDF-1 mediated signaling in activated T cells. nih.gov |

| Platelet Factor 4 (PF-4) | Binds to a specific this compound proteoglycan on neutrophils. aai.org | This CSPG acts as a specific receptor for tetrameric PF-4, mediating cell activation. aai.org |

| Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α) | Indirectly affects production by inhibiting NF-κB translocation. zpd.dk | Reduction of pro-inflammatory mediator production. zpd.dk |

Engagement with Cell Surface Receptors (e.g., CD44, Selectins, Integrins)

This compound (CS), as a component of this compound proteoglycans (CSPGs), interacts with a variety of cell surface receptors to mediate crucial cellular functions. The specificity of these interactions is often determined by the sulfation patterns along the CS chains.

CD44: This transmembrane glycoprotein (B1211001), a primary receptor for hyaluronic acid, also serves as a receptor for this compound. glycoforum.gr.jpnih.gov The binding of CSPGs to CD44 is implicated in modulating cell-cell interactions, cell adhesion, and migration. glycoforum.gr.jpnih.govmdpi.com In glioma cells, for instance, the major CS synthase, CHSY1, modifies CD44, and suppressing this CS formation inhibits the interaction between CD44 and integrin β1. mdpi.comresearchgate.net This interaction can trigger the cleavage of CD44, a process that may be involved in tumor progression. glycoforum.gr.jp

Selectins: These cell adhesion molecules are vital for leukocyte trafficking during inflammation. frontiersin.org P-selectin and L-selectin can bind to specific CS structures, an interaction that is important for the rolling of leukocytes on endothelial surfaces. frontiersin.org In the context of cancer, CS on the surface of tumor cells can interact with P-selectin on platelets and endothelial cells, promoting the spread of tumor cells. frontiersin.org

Integrins: This family of transmembrane receptors is central to cell-matrix adhesion and signaling. nih.gov CSPGs can modulate integrin function and the subsequent signaling cascades. mdpi.com For example, the this compound moiety of thrombomodulin is required for the activation of β1-integrin and focal adhesion kinase (FAK), which enhances the adhesion and migration of vascular smooth muscle cells. d-nb.info In some cancer cells, there is a regulatory loop between CS, CD44, and integrin β1 that influences cell invasiveness. mdpi.comresearchgate.net The interaction of CSPGs with integrins can influence cell adhesion, motility, and invasion. nih.gov

| Receptor | Function | Role of this compound Interaction |

| CD44 | Cell adhesion, migration, signaling | Modulates cell-cell and cell-matrix interactions; interaction can trigger CD44 cleavage and influence tumor progression. glycoforum.gr.jpnih.govmdpi.com |

| Selectins | Leukocyte trafficking, cell adhesion | Mediates leukocyte rolling and adhesion; can promote tumor cell dissemination. frontiersin.org |

| Integrins | Cell-matrix adhesion, signaling | Modulates integrin activation and downstream signaling, affecting cell adhesion, migration, and invasion. mdpi.comd-nb.infonih.gov |

Modulation of Enzyme Activities (e.g., Matrix Metalloproteinases, Proteases)

This compound can influence the activity of various enzymes, particularly those involved in remodeling the extracellular matrix (ECM).

Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes that degrade ECM components. e-century.us this compound has been shown to regulate the expression and activity of several MMPs. e-century.us For example, in osteoarthritis models, this compound administration down-regulated the levels of MMP-2, MMP-3, MMP-9, and MMP-13. e-century.us The activation of certain pro-MMPs can be influenced by specific this compound structures. For instance, chondroitin-4-sulfate can facilitate the activation of proMMP-2 by MMP-16, while chondroitin-4,6-sulfate can act as an allosteric modulator to promote the auto-activation of proMMP-7. nih.gov The binding of MMP-7 to highly sulfated GAGs like this compound can amplify its auto-processing and activity. mdpi.com

Other Proteases: Beyond MMPs, this compound can modulate other proteases. This includes the ADAMTS (a disintegrin and metalloproteinase with thrombospondin motifs) family of enzymes, which are key in cartilage degradation. The sulfation pattern of CS can influence the susceptibility of proteoglycans to cleavage by these enzymes.

| Enzyme | Effect of this compound |

| MMP-2, MMP-3, MMP-9, MMP-13 | Down-regulation of expression and protein levels. e-century.us |

| proMMP-2 | Activation facilitated by chondroitin-4-sulfate. nih.govuea.ac.uk |

| proMMP-7 | Auto-activation promoted by chondroitin-4,6-sulfate. nih.govmdpi.com |

| proMMP-9 | Activation of a proMMP-9-CSPG complex induced by Ca2+. uea.ac.uk |

Cell Signaling Pathways Modulated by this compound

Through its interactions with cell surface receptors and other extracellular molecules, this compound plays a significant role in modulating intracellular signaling pathways that control a range of cellular behaviors.

Regulation of Cell Adhesion and Cell-Cell Communication

This compound proteoglycans are key regulators of cell adhesion. iiarjournals.org They can either promote or inhibit cell attachment to the ECM and other cells by interacting with adhesion receptors like integrins and CD44. nih.goviiarjournals.org This modulation of adhesion influences cytoskeletal organization and activates signal transduction pathways. nih.gov In cell-cell communication, CSPGs can act as co-receptors, influencing the binding of signaling molecules to their primary receptors and thereby regulating cellular responses. nih.govresearchgate.net

Influence on Cell Proliferation and Differentiation

The role of this compound in cell proliferation and differentiation is complex and context-dependent.

Proliferation: CS can influence the proliferation of various cell types. mdpi.comresearchgate.net For example, intermediate ratios of CS-4 and CS-6 isomers have been shown to improve the proliferation of osteoblastic and chondrocytic cell lines. mdpi.comresearchgate.net In keloid fibroblasts, this compound promotes proliferation through the activation of integrin and protein kinase B (Akt) pathways. mdpi.com However, in other contexts, such as in the Drosophila midgut, a lack of CS can lead to increased intestinal stem cell proliferation. plos.org

Differentiation: Specific this compound structures are important for guiding cell differentiation. frontiersin.org For example, the sulfation patterns of CS are implicated in modulating chondrogenesis in mesenchymal stromal cells. mdpi.com Disruption of CS in these cells can influence their osteogenic differentiation. frontiersin.org In the developing skeletal system, CSPGs are involved in regulating the complex signaling pathways, including TGF-β and BMP signaling, that control chondrocyte differentiation. nih.govfrontiersin.org

Impact on Cell Migration and Motility

This compound has a dual role in regulating cell migration and motility. d-nb.info It can act as both a promoter and an inhibitor of cell movement, depending on the cell type and the specific CS structure. For example, the CS moiety on the transmembrane glycoprotein CD44 can modulate cell migration. d-nb.info In fibrosarcoma cells, exogenous this compound A was found to regulate cell motility and migration through JNK and tyrosine kinase signaling pathways. iiarjournals.orgnih.gov Similarly, the CS moiety of thrombomodulin enhances the migration of vascular smooth muscle cells by activating β1-integrin and FAK. d-nb.info In contrast, in the central nervous system, CSPGs are known to inhibit axonal regeneration and migration.

Developmental Biology and Tissue Morphogenesis

This compound is fundamentally important for embryonic development and the formation of tissues and organs. nih.govoup.comnih.gov The expression and sulfation patterns of CS are precisely controlled in time and space throughout development. oup.com

Specific CS sulfation motifs serve as molecular markers for cells undergoing morphogenesis. oup.com These motifs are transiently expressed during tissue development and are thought to regulate cellular behavior. oup.com CSPGs are involved in regulating multiple signaling pathways that are crucial for morphogenesis, including the FGF, Hedgehog, and Wnt pathways. nih.govoup.com

| Developmental Process | Role of this compound |

| Skeletal Development | Regulates chondrocyte proliferation and differentiation in the growth plate; mutations in CS synthesis enzymes lead to skeletal defects. nih.govfrontiersin.orgresearchgate.net |

| Tissue Morphogenesis | Specific sulfation motifs act as markers; regulates key signaling pathways like FGF, Hedgehog, and Wnt. nih.govoup.com |

| Organ Shape Maintenance | Essential for epithelial integrity and organ shape, linking chemical signaling and mechanotransduction. biologists.com |

Involvement in Skeletal Development and Chondrogenesis

This compound is indispensable for the development and maintenance of skeletal tissues. It is a fundamental structural component of cartilage, where its high negative charge density allows it to retain water, providing the tissue with its characteristic resistance to compression. mdpi.comubaya.ac.id Beyond this structural role, CS actively participates in chondrogenesis—the process of cartilage formation—by modulating cellular signaling pathways and influencing cell behavior.

During skeletal development, CS influences the activity of critical signaling molecules and growth factors. nih.gov The specific sulfation patterns of the CS chains can determine their interaction with factors such as Transforming Growth Factor-β (TGF-β), Bone Morphogenic Proteins (BMPs), Indian Hedgehog (IHH), and Parathyroid Hormone-related Peptide (PTHrP), all of which are crucial for the orderly proliferation and differentiation of chondrocytes. nih.govrsc.org For instance, the ratio of 6-sulfated to 4-sulfated CS chains changes as cartilage matures, which alters the tissue's sensitivity to growth factors like TGF-β. nih.gov

Research findings have demonstrated that CS can stimulate the regeneration of cartilage by promoting the synthesis of ECM components and enhancing the proliferation and differentiation of osteoblasts, the cells responsible for new bone formation. mdpi.comelsevier.es In a study using ovariectomized rats, supplementation with this compound and glucosamine (B1671600) led to a significant increase in the number of proliferative chondrocytes and the amount of trabecular bone in the tibial epiphyseal growth plate. elsevier.es Similarly, in fracture healing models, the administration of this compound has been shown to increase the production of TGF-β and the number of osteoblasts, accelerating bone repair. ubaya.ac.idnih.govresearchgate.net This indicates that CS is a key regulator in endochondral ossification, the process by which most of the skeleton is formed. elsevier.es

Table 1: Effect of this compound on Skeletal Tissue Development in Rat Models

| Parameter Studied | Finding in CS-Treated Group vs. Control | Biological Implication | Source |

|---|---|---|---|

| Proliferative Chondrocytes | Two-fold increase | Enhanced cartilage scaffold formation | elsevier.es |

| Remaining Cartilage | Four-fold increase | Promotion of the cartilaginous matrix | elsevier.es |

| Trabecular Bone | Three-fold increase | Increased endochondral ossification | elsevier.es |

| Osteoblast Number | Significant increase | Accelerated bone formation and repair | ubaya.ac.idresearchgate.net |

| TGF-β Levels | Significant increase | Stimulation of cell proliferation and differentiation | ubaya.ac.idresearchgate.net |

Roles in Neural Development and Axon Guidance

In the central nervous system (CNS), this compound proteoglycans are critical regulators of neural development, plasticity, and regeneration. nih.govnih.gov They perform complex and sometimes opposing functions, acting as both inhibitory barriers and specific guidance cues for growing axons. nih.govcaltech.edu During the development of the nervous system, CSPGs are expressed in specific patterns that help to direct migrating cells and extending axons, ensuring the formation of precise neural circuits. nih.govfrontiersin.org

A key aspect of CS function in the nervous system is the role of its specific sulfation patterns. caltech.edubiologists.com The arrangement of sulfate groups along the GAG chain creates distinct molecular codes that can be "read" by developing neurons. Research has shown that Chondroitin-4-sulfate (CS-A) acts as a potent negative or chemorepulsive cue for growing axons of cerebellar granule neurons, effectively steering them away from certain areas. biologists.com In contrast, Chondroitin-6-sulfate (CS-C) does not exhibit this inhibitory activity, allowing axons to grow freely over it. biologists.com This demonstrates that small changes in the sulfation of CS chains can have profound effects on their ability to direct axonal growth. biologists.com Other sulfation patterns, such as those found in this compound E (CS-E), have been shown to actively promote neurite outgrowth. jst.go.jpjst.go.jp

Later in development and in the adult brain, CSPGs are major components of perineuronal nets (PNNs), which are specialized ECM structures that enwrap the cell bodies and dendrites of certain neurons, particularly parvalbumin-expressing inhibitory neurons. oup.comimrpress.com These PNNs are thought to stabilize synaptic connections and restrict neural plasticity, playing a role in closing "critical periods" for learning and development. nih.govoup.com The degradation of these CS chains can reactivate plasticity in the adult brain, highlighting their role in maintaining the stability of mature neural networks. imrpress.com

Table 2: Differential Effects of this compound Isomers on Axon Guidance

| This compound Isomer | Key Sulfation Position | Observed Effect on Cerebellar Axon Guidance | Source |

|---|---|---|---|

| Chondroitin-4-sulfate (CS-A) | 4-position of GalNAc | Strong negative guidance cue; inhibitory to axon growth | biologists.com |

| Chondroitin-6-sulfate (CS-C) | 6-position of GalNAc | No inhibitory activity; permissive to axon growth | biologists.com |

Regulation of Tissue Homeostasis and Remodeling

Tissue homeostasis involves the maintenance of tissue structure and function through a tightly controlled balance of cell proliferation, differentiation, and death, as well as the synthesis and degradation of the extracellular matrix. biologists.comfrontiersin.org this compound is a key player in these processes, contributing to the structural integrity of tissues and regulating the dynamic remodeling of the ECM that is essential for development, wound healing, and normal tissue maintenance. biologists.comnih.gov

CS is a major structural component of connective tissues such as cartilage, tendons, ligaments, and arteries, where it helps to maintain their form and function. researchgate.netbiologists.com The process of ECM remodeling is mediated by enzymes like matrix metalloproteinases (MMPs), which degrade matrix components. ersnet.orgahajournals.org this compound can regulate this process by influencing the activity of these enzymes. For example, it is involved in the activation of certain MMPs that are necessary to break down old or damaged matrix proteins, allowing for their replacement and facilitating tissue repair. ersnet.org

The role of CS in maintaining homeostasis is clearly demonstrated in studies of intestinal stem cells (ISCs). In Drosophila, the basement membrane, which is rich in CS, is crucial for controlling ISC activity. plos.orgnih.gov The loss of genes responsible for CS biosynthesis, such as Chsy or Chpf, leads to a significant increase in ISC proliferation during both normal homeostasis and regeneration. plos.orgnih.gov This suggests that a properly formed and remodeled CS-containing matrix acts as a signal to terminate proliferation once tissue repair is complete, thereby preventing hyperplasia. plos.org This function highlights the critical role of CS in providing feedback between the ECM and resident stem cell populations to maintain tissue balance. plos.orgnih.gov

**Table 3: Role of this compound in Regulating Intestinal Stem Cell (ISC) Homeostasis in *Drosophila***

| Genetic Condition | This compound Status | Effect on Intestinal Stem Cell (ISC) Proliferation | Source |

|---|---|---|---|

| Wild-type | Normal CS biosynthesis | Normal, controlled ISC proliferation | plos.org |

| Chsy or Chpf mutant | Loss of CS biosynthesis | Significantly elevated ISC proliferation; failure to terminate division after regeneration | plos.orgnih.gov |

Vi. Advanced Analytical Methodologies for Chondroitin Sulfate Research

Chromatographic Techniques for Structural Elucidation

Chromatography stands as a cornerstone for the separation and analysis of chondroitin (B13769445) sulfate (B86663). These techniques are pivotal in dissecting the polysaccharide into its constituent parts for detailed examination.

High-Performance Liquid Chromatography (HPLC) for Disaccharide Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis of chondroitin sulfate, particularly after its enzymatic depolymerization into unsaturated disaccharides. nih.gov This approach allows for the separation and quantification of the different disaccharide units that make up the CS chain. mdpi.com

Various HPLC methods have been developed for this purpose, including those utilizing propylamine (B44156) bonded silica (B1680970) gel, strong anion exchange, or ion-pair reversed-phase columns. mdpi.com A common approach involves the use of amido or amino columns under acidic conditions, which can effectively separate 4-sulfated and 6-sulfated disaccharides in under 10 minutes. mdpi.comresearchgate.net For enhanced sensitivity, especially with limited biological samples, disaccharides can be derivatized with a fluorophore like 2-aminoacridone (B130535) (AMAC) prior to reverse-phase HPLC analysis. oup.com This pre-column derivatization allows for the detection of as little as 10 ng of this compound. oup.com

The primary analytes in CS research are often the 4-sulfated and 6-sulfated disaccharides, and HPLC provides a robust method for determining their ratio. mdpi.comresearchgate.net This compositional analysis is crucial as the relative abundance of these isomers can vary significantly depending on the source tissue and species. jst.go.jp For instance, CS from mammalian tracheal cartilage is predominantly composed of the 'A-type' unit (4-sulfated), while shark cartilage CS is rich in the 'C-type' unit (6-sulfated). jst.go.jp

Table 1: HPLC Conditions for this compound Disaccharide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column Types | Amido, Amino, Strong Anion Exchange, Reversed-Phase C18 | mdpi.comoup.com |

| Mobile Phase | Phosphate buffer (acidic pH), Acetonitrile or Methanol gradient | mdpi.comoup.com |

| Detection | UV (230 nm), Fluorescence (with derivatization) | mdpi.comoup.com |

| Derivatization Agent | 2-aminoacridone (AMAC) | oup.com |

| Limit of Quantification | 0.5 µg/mL (underivatized), as low as 10 ng (derivatized) | mdpi.comoup.com |

Gel Permeation Chromatography for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight and molecular weight distribution of this compound polymers. jascoinc.com This method separates molecules based on their size in solution.

In a typical GPC analysis, a CS sample is dissolved and passed through a column packed with porous gel. cmes.org Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying degrees and elute later. This allows for the determination of key molecular weight averages, including the number-average (Mn), weight-average (Mw), and z-average (Mz) molecular weights, as well as the polydispersity index (Mw/Mn), which describes the breadth of the molecular weight distribution. jascoinc.com